Cas no 866211-50-9 (4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one)

4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one is a fluorinated indole derivative characterized by its unique structural features, including a 3,3-dimethyl substitution and a fluorine atom at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and metabolic stability, making it useful for modifying biological activity. Its rigid indole scaffold provides a versatile framework for further functionalization. The compound exhibits high purity and consistent performance, ensuring reliability in research and industrial applications. Its stability under standard conditions facilitates handling and storage.
4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one structure
866211-50-9 structure
Product Name:4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
CAS No:866211-50-9
MF:C10H10FNO
MW:179.190906047821
MDL:MFCD13192268
CID:1119632
Update Time:2025-05-23

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
    • 4-fluoro-3,3-dimethyl-1H-indol-2-one
    • 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one (ACI)
    • 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
    • MDL: MFCD13192268
    • Inchi: 1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
    • InChI Key: TZNVQQZZBGDKSK-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C)C2C(=CC=CC=2F)N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0

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4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
1.2 -78 °C; -78 °C → rt; 16 h, rt
Reference
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 50 psi, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
2.2 -78 °C; -78 °C → rt; 16 h, rt
Reference
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Reference
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Reference
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Reference
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 50 psi, rt
2.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, reflux
3.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
3.2 -78 °C; -78 °C → rt; 16 h, rt
Reference
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 50 psi, rt
3.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, reflux
4.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
4.2 -78 °C; -78 °C → rt; 16 h, rt
Reference
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Production Method 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
3.3 Reagents: Water ;  rt
4.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Reference
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  6 h, reflux
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
4.3 Reagents: Water ;  rt
5.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Reference
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Raw materials

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Preparation Products

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:866211-50-9)4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
Order Number:A1183459
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:52
Price ($):811.0
Email:sales@amadischem.com

Additional information on 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one

Exploring the Properties and Applications of 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one (CAS No. 866211-50-9)

In the realm of organic chemistry and pharmaceutical research, 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one (CAS No. 866211-50-9) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its fluoro-substituted indole core, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular formula, C10H10FNO, and distinct 3,3-dimethyl substitution pattern make it a valuable intermediate in synthetic chemistry.

The fluoro group in 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one plays a pivotal role in modulating the compound's electronic properties, enhancing its reactivity and binding affinity in biological systems. This attribute aligns with current trends in drug discovery, where fluorinated compounds are increasingly sought after for their improved metabolic stability and bioavailability. Researchers are particularly intrigued by its potential as a scaffold for designing kinase inhibitors or GPCR modulators, topics frequently searched in academic and industrial databases.

From a synthetic perspective, the preparation of 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one often involves multi-step organic transformations, including Friedel-Crafts alkylation and halogenation reactions. Its 2H-Indol-2-one core is a recurring motif in natural products and pharmaceuticals, making it a hotspot for structure-activity relationship (SAR) studies. Recent publications highlight its utility in constructing heterocyclic libraries, a trending topic in combinatorial chemistry.

Beyond pharmaceuticals, 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one has potential applications in agrochemicals and material science. Its electron-withdrawing fluoro group could contribute to the development of advanced organic semiconductors or photoactive materials, addressing growing interest in sustainable technologies. These applications resonate with global searches for "green chemistry" and "functional materials."

Analytical characterization of this compound typically employs techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise structural verification. Its crystalline properties are occasionally discussed in forums focusing on polymorphism, a critical consideration in formulation development. The compound's logP and solubility profiles are also frequently queried in computational chemistry circles.

In conclusion, 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one (CAS No. 866211-50-9) represents a versatile building block with cross-disciplinary relevance. Its alignment with contemporary research themes—fluorine chemistry, heterocyclic synthesis, and molecular design—ensures its continued prominence in scientific literature and patent filings. As innovation drives demand for specialized intermediates, this compound's trajectory remains a compelling narrative in modern chemical sciences.

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Amadis Chemical Company Limited
(CAS:866211-50-9)4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
A1183459
Purity:99%
Quantity:1g
Price ($):811.0
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